1-Ethynylcubane 1-Ethynylcubane
Brand Name: Vulcanchem
CAS No.: 163332-93-2
VCID: VC20917102
InChI: InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H
SMILES: C#CC12C3C4C1C5C4C3C25
Molecular Formula: C10H8
Molecular Weight: 128.17 g/mol

1-Ethynylcubane

CAS No.: 163332-93-2

Cat. No.: VC20917102

Molecular Formula: C10H8

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynylcubane - 163332-93-2

CAS No. 163332-93-2
Molecular Formula C10H8
Molecular Weight 128.17 g/mol
IUPAC Name 1-ethynylcubane
Standard InChI InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H
Standard InChI Key ITNOVWJTSZHDJY-UHFFFAOYSA-N
SMILES C#CC12C3C4C1C5C4C3C25
Canonical SMILES C#CC12C3C4C1C5C4C3C25

Structural Features and Properties

Molecular Structure

The structure of 1-ethynylcubane features the characteristic cubic arrangement of carbon atoms from the cubane core, with the ethynyl group extending from one vertex. This creates an interesting structural motif where a linear, sp-hybridized carbon chain projects from a highly symmetrical, strained polycyclic framework.
Key structural characteristics include:

  • The cubane core with its approximately 90° bond angles at each carbon atom (deviating significantly from the ideal tetrahedral angle of 109.5°)

  • C-C bond lengths in the cubane framework of approximately 1.57 Å

  • A linear ethynyl group with bond angles of approximately 180°

  • Reduced molecular symmetry compared to unsubstituted cubane due to the mono-substitution

Physical and Chemical Properties

While specific physical data for 1-ethynylcubane is limited in the search results, we can infer several properties based on related compounds and general principles:

Spectroscopic Properties

Characteristic spectroscopic features would likely include:

  • IR spectroscopy: A C≡C-H stretching vibration around 3300 cm⁻¹ and C≡C stretching around 2100-2200 cm⁻¹

  • ¹H NMR: Signals for the cubane framework protons and the terminal alkyne proton (typically appearing around δ 2-3 ppm)

  • ¹³C NMR: Signals for the cubane carbon atoms (typically around δ 45-50 ppm) and the sp-hybridized carbons of the ethynyl group (typically around δ 70-90 ppm)

Synthesis Approaches

The synthesis of 1-ethynylcubane would build upon established methods for functionalizing the cubane scaffold. Several potential approaches can be considered:

Cubane Preparation Context

The synthesis of functionalized cubanes has evolved significantly since Philip Eaton and Thomas Cole's original cubane synthesis in 1964. As noted in the search results, N.B. Chapman developed an improved synthesis that "condensed the process to give cubane-1,4-dicarboxylic acid in five steps and so cubane in six" . This and other synthetic advancements have enabled more efficient preparation of cubane precursors for further functionalization.

Chemical Reactivity

The reactivity of 1-ethynylcubane would reflect both the properties of the cubane framework and the ethynyl group, leading to several types of potential reactions:

Reactions of the Ethynyl Group

The terminal alkyne in 1-ethynylcubane would be expected to undergo typical terminal alkyne reactions:

  • Deprotonation to form acetylide anions (nucleophilic species)

  • Click chemistry, particularly azide-alkyne cycloadditions to form 1,2,3-triazoles

  • Hydration to form ketones

  • Hydrogenation to form alkanes

  • Addition reactions with various electrophiles

  • Coordination to transition metals

Framework Stability Considerations

The high strain energy of the cubane framework raises questions about stability under various reaction conditions. Harsh conditions might risk compromising the integrity of the cubane framework itself.
Search result discusses the "metal-catalyzed isomerization of cubane" to form cuneane, another strained hydrocarbon. This suggests that care would be needed when subjecting 1-ethynylcubane to certain reaction conditions, particularly those involving metals that might catalyze such isomerizations.

Metal Coordination Chemistry

The ethynyl group's ability to coordinate with metals suggests interesting coordination chemistry. Related compounds featuring "ethynyl-decorated tetracobalt(III) cubane" have shown catalytic activity for photoinduced water oxidation, indicating that ethynyl-functionalized cage compounds can exhibit valuable catalytic properties .

Applications and Research Significance

Materials Science Applications

The unique structure of 1-ethynylcubane suggests several potential applications in materials science:

  • As a building block for constructing three-dimensional polymers or networks

  • In the development of materials with high energy density

  • As a component in molecular machines or devices

Catalysis and Coordination Chemistry

The ethynyl group's ability to coordinate with metals suggests applications in coordination chemistry and catalysis. Related compounds have shown promise in catalytic applications such as water oxidation .

PropertyValue/DescriptionSource/Note
Chemical FormulaC₁₀H₈Based on structure
CAS Number163332-93-2Search result
Molecular Weight128.17 g/molCalculated from formula
Physical StatePresumed crystalline solidBased on other cubane derivatives
Bond Angles (cubane framework)~90°Characteristic of cubane structure
C-C Bond Lengths (cubane framework)~1.57 ÅTypical for cubane derivatives
Functional GroupTerminal alkyne (-C≡CH)Based on "ethynyl" designation
Potential Synthetic RoutesCross-coupling reactions, functional group conversionBased on general synthetic approaches
Primary ReactivityTerminal alkyne reactionsBased on ethynyl group chemistry

Future Research Directions

Several promising research directions for 1-ethynylcubane include:

  • Development of optimized synthetic routes with higher yields and selectivity

  • Comprehensive characterization of physical, spectroscopic, and crystallographic properties

  • Exploration of reactivity patterns, particularly in comparison to other ethynyl-substituted systems

  • Investigation of metal coordination chemistry and potential catalytic applications

  • Evaluation as a building block for complex molecular architectures

  • Assessment of potential as a bioisostere in medicinal chemistry

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